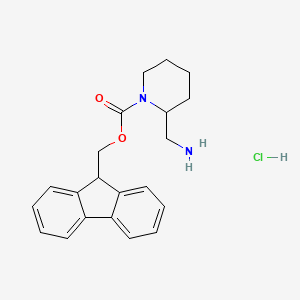

2-Aminomethyl-1-N-fmoc-piperidine hydrochloride

Description

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c22-13-15-7-5-6-12-23(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20;/h1-4,8-11,15,20H,5-7,12-14,22H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYRWVOTKXNJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373393 | |

| Record name | (9H-Fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-55-7 | |

| Record name | (9H-Fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 669713-55-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminomethyl-1-N-fmoc-piperidine hydrochloride is a valuable bifunctional building block, particularly in the fields of medicinal chemistry and peptide science. Its constrained piperidine scaffold, coupled with a primary amine handle and an orthogonal Fmoc-protected secondary amine, allows for the strategic introduction of conformational rigidity and diverse functionalities into target molecules. This guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization. The synthesis is presented as a three-step sequence starting from the commercially available precursor, 2-(aminomethyl)piperidine: (1) selective Fmoc protection of the endocyclic secondary amine, (2) purification, and (3) conversion to the hydrochloride salt for improved stability and handling.

Introduction and Strategic Overview

The piperidine moiety is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals.[1] Introducing a chiral center, such as at the 2-position, provides a vector for creating stereochemically defined molecules with optimized efficacy and reduced off-target effects. The title compound, this compound, serves as a versatile synthetic intermediate. The primary aminomethyl group can be used for amide bond formation or other nucleophilic additions, while the fluorenylmethyloxycarbonyl (Fmoc) group offers a stable, yet readily cleavable, protecting group for the piperidine nitrogen.[2][3] The hydrochloride salt form enhances the compound's crystallinity, stability, and solubility in certain solvents, making it ideal for storage and subsequent reactions.[4][5]

The synthesis detailed herein follows a logical and efficient pathway designed for high yield and purity. The core challenge lies in the selective protection of the secondary ring amine in the presence of the primary exocyclic amine. This is achieved by leveraging the principles of Schotten-Baumann conditions.

Overall Synthetic Workflow

The synthesis proceeds in three distinct stages: Fmoc protection, purification, and salt formation.

Caption: Overall workflow for the synthesis of the target compound.

Scientific Rationale and Causality

Step 1: Selective Fmoc Protection

The key to this synthesis is the selective protection of the piperidine's secondary amine over the primary aminomethyl group. While primary amines are generally more nucleophilic than secondary amines, the reaction conditions can be tuned to favor the desired outcome. The use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions (a two-phase system or a solution with a mild base) is a standard method for installing the Fmoc group.[2][3]

The reaction is typically performed in a solvent like dichloromethane (DCM) or a biphasic system with a mild inorganic base such as sodium bicarbonate. The base plays a crucial role: it neutralizes the hydrochloric acid generated as a byproduct of the reaction, preventing the protonation of the starting diamine which would render it unreactive.[3] Careful control of stoichiometry (using slightly less than one equivalent of Fmoc-Cl) can help minimize the formation of the di-protected byproduct.[2]

Step 3: Hydrochloride Salt Formation

Converting the purified free-base amine to its hydrochloride salt is a common strategy to improve handling and shelf-life.[5] Amines in their free-base form can be oily, hygroscopic, and susceptible to atmospheric carbon dioxide. The corresponding hydrochloride salts are typically crystalline, stable solids that are easier to weigh and store.[4][5] The formation is an acid-base reaction where the lone pair of the primary amine is protonated by hydrochloric acid.[6] This is typically achieved by dissolving the free base in a dry, non-polar solvent (like diethyl ether or ethyl acetate) and adding a solution of anhydrous HCl.[4] The resulting ionic salt is insoluble in the non-polar solvent and precipitates out, allowing for easy isolation by filtration.[4]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-Aminomethyl-1-N-fmoc-piperidine (Free Base)

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of starting material).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 eq, saturated) to the flask and stir vigorously to create a biphasic mixture.

-

Fmoc-Cl Addition: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl, 0.95 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring biphasic mixture over 30-60 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a viscous oil or semi-solid.

-

Purification: Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, potentially with a small amount of triethylamine to prevent streaking). Combine the fractions containing the desired product and evaporate the solvent to yield the purified free base.

Protocol 2: Formation of this compound

-

Dissolution: Dissolve the purified 2-Aminomethyl-1-N-fmoc-piperidine free base in a minimal amount of a suitable dry solvent, such as ethyl acetate or diethyl ether.

-

Precipitation: While stirring, slowly add a solution of 2 M HCl in diethyl ether (1.1 eq). A white precipitate should form immediately.

-

Crystallization: Continue stirring the suspension at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.

-

Isolation: Collect the white solid by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, dry diethyl ether to remove any residual impurities.

-

Drying: Dry the solid product under vacuum to a constant weight.

Characterization and Data

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

| Property | Value |

| Chemical Name | This compound[7][8][9][10] |

| CAS Number | 669713-55-7[7][10] |

| Molecular Formula | C₂₁H₂₅ClN₂O₂[8] |

| Molecular Weight | 372.89 g/mol [7] |

| Appearance | White to off-white solid |

| Purity (Typical) | >98% (by HPLC)[7] |

Note: Specific spectroscopic data (¹H NMR, ¹³C NMR) should be acquired on the synthesized material to confirm the structure.

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can efficiently produce this versatile building block for applications in drug discovery, peptide synthesis, and materials science. The described procedures are scalable and utilize standard laboratory techniques and reagents, making this synthesis accessible to a broad range of chemical researchers.

References

-

An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. (2018). The Journal of Organic Chemistry, 83(15), 7783-7790. [Link]

-

A new method for green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. (2024). Green Chemistry, 26(1), 324-334. [Link]

-

2-Aminomethyl-1-Fmoc-piperidine hydrochloride. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]

-

This compound. (n.d.). SINFOO Chemical Solutions Co., Ltd. Retrieved January 20, 2026, from [Link]

-

Fmoc. (2017). Lokey Lab Protocols. Retrieved January 20, 2026, from [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 20, 2026, from [Link]

-

Converting to the hydrochloric salt for storage? (2008). Sciencemadness Discussion Board. Retrieved January 20, 2026, from [Link]

-

Conversion of Amines to Amine Salts. (2020). YouTube. Retrieved January 20, 2026, from [Link]

-

Amine and HCl - salt formation reaction. (2022). YouTube. Retrieved January 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 3. One moment, please... [total-synthesis.com]

- 4. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. CAS 669713-55-7 | this compound - Synblock [synblock.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 669713-55-7 [chemicalbook.com]

- 10. sinfoochem.com [sinfoochem.com]

A Technical Guide to 2-Aminomethyl-1-N-fmoc-piperidine Hydrochloride: Properties and Applications in Synthetic Chemistry

Executive Summary: This document provides an in-depth technical overview of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride, a specialized bifunctional building block crucial for the fields of peptide synthesis and drug discovery. The guide details the compound's physicochemical properties, the strategic role of the Fmoc protecting group, and its practical application in Solid-Phase Peptide Synthesis (SPPS). By incorporating a rigid piperidine scaffold, this reagent enables researchers to introduce conformational constraints into peptide chains, a key strategy for enhancing metabolic stability, receptor affinity, and biological activity. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic tools to create novel peptidomimetics and therapeutic candidates.

Introduction: The Strategic Value of Piperidine Scaffolds

In the realm of medicinal chemistry, the piperidine ring is a "privileged scaffold," frequently appearing in the structures of numerous approved pharmaceutical agents.[1] Its incorporation into peptide backbones is a well-established strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. 2-(Aminomethyl)piperidine provides a unique structural motif that can induce specific, predictable secondary structures like β-turns, which are often essential for molecular recognition and biological function.[2]

The title compound, this compound, is expertly designed for this purpose. It features three key components:

-

A Piperidine Ring: This rigid structure restricts the conformational freedom of the peptide backbone, pre-organizing it into a bioactive conformation that can lead to higher affinity and selectivity for biological targets.[2]

-

A Primary Aminomethyl Group: This serves as the reactive handle for coupling to the growing peptide chain during synthesis.

-

An Fmoc-Protected Piperidine Nitrogen: The fluorenylmethyloxycarbonyl (Fmoc) group protects the secondary amine on the piperidine ring, preventing it from undergoing undesired reactions and allowing for selective amide bond formation via the primary amine. This protection is orthogonal to many acid-labile side-chain protecting groups, making it ideal for modern synthetic strategies.[3]

Physicochemical Properties

A precise understanding of the compound's properties is fundamental to its successful application. The hydrochloride salt form enhances stability and handling characteristics compared to the free base.

| Property | Value | Source(s) |

| Molecular Weight | 372.89 g/mol | [4] |

| Molecular Formula | C₂₁H₂₄N₂O₂ · HCl | [4][5] |

| CAS Number | 669713-55-7 | [5][6] |

| Appearance | White crystalline powder | [4] |

| Synonyms | (9H-Fluoren-9-YL)methyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride; 1-Fmoc-2-aminomethylpiperidine hydrochloride | [5] |

| Storage Conditions | Store at 0-8 °C, dry, sealed place | [4][5] |

The Role and Mechanism of the Fmoc Protecting Group

The Fmoc group is the cornerstone of one of the most common strategies in solid-phase peptide synthesis.[3] Its utility stems from its unique cleavage condition: it is stable in acidic conditions but readily removed by a base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[3][7]

The cleavage occurs via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring system, initiating the elimination of dibenzofulvene and carbon dioxide, which liberates the free amine. This orthogonality is critical; it allows for the selective deprotection of the N-terminus of the growing peptide chain without disturbing acid-labile protecting groups (e.g., Boc, tBu) commonly used for amino acid side chains.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating this compound into a peptide sequence follows the standard Fmoc-SPPS workflow. The compound is treated as a non-standard amino acid derivative where the aminomethyl group's primary amine is coupled to the C-terminal carboxyl group of the growing peptide chain.

Experimental Protocol: Coupling to a Resin-Bound Peptide

This protocol outlines the manual coupling of this compound to a peptide-resin following the removal of the N-terminal Fmoc group.

Prerequisites:

-

Solid-phase synthesis vessel containing the peptide-resin with a free N-terminal amine.

-

Solvents and reagents: DMF (peptide synthesis grade), Piperidine, DIPEA (N,N-Diisopropylethylamine), and a coupling agent (e.g., HATU, HCTU).

Methodology:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been completely removed using a standard protocol (e.g., two treatments with 20% piperidine in DMF for 3 and 15 minutes respectively).[2]

-

Wash the deprotected peptide-resin thoroughly with DMF (5-6 times) to remove all traces of piperidine. The causality here is critical: residual piperidine will neutralize the activated carboxylic acid in the subsequent coupling step, severely reducing efficiency.

-

-

Activation of the Building Block:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add an equivalent amount of a coupling agent (e.g., HATU) and a base such as DIPEA (2 equivalents of the building block amount). The base is required to neutralize the hydrochloride salt and to facilitate the activation and coupling reaction.

-

Allow the activation mixture to pre-activate for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated solution to the synthesis vessel containing the washed peptide-resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. The extended reaction time compared to standard amino acids is prudent to ensure complete coupling of this sterically hindered building block.

-

-

Monitoring and Washing:

-

After the coupling period, take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.

-

If the test is positive (blue beads), the coupling step should be repeated.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

-

Conclusion

This compound is a high-value synthetic tool that empowers chemists and drug developers to rationally design and synthesize complex peptidomimetics. Its rigid scaffold introduces beneficial conformational constraints, while the orthogonal Fmoc protection scheme ensures its seamless integration into established SPPS workflows. By providing a reliable method for installing the 2-(aminomethyl)piperidine motif, this reagent serves as a critical component in the development of next-generation peptide-based therapeutics with enhanced pharmacological profiles.

References

-

ChemBK. 2-Aminomethyl-1-Fmoc-piperidine hydrochloride. [Link]

-

Chem-Impex. 2-(Aminomethyl)piperidine. [Link]

-

Chem-Impex. (Fmoc-4-aminomethyl)piperidine hydrochloride. [Link]

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Amerigo Scientific. 2-(Aminomethyl)piperidine (97%). [Link]

-

Jubilant Ingrevia. 2-(Aminomethyl)piperidine Safety Data Sheet. [Link]

-

Martelli, G., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]

-

Fukuzaki, Y., et al. (2023). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society. [Link]

-

ACS Publications. Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. [Link]

-

Ferrazzano, L., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]

Sources

2-Aminomethyl-1-N-fmoc-piperidine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility data of this compound (Fmoc-Am-Pip-HCl). Recognizing the scarcity of publicly available quantitative solubility data for this specialized reagent, this document focuses on equipping researchers, chemists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to generate reliable solubility data in-house. The guide covers the physicochemical drivers of solubility for this molecule, presents a detailed protocol for thermodynamic solubility determination via the shake-flask method, and discusses the practical implications for stock solution preparation and experimental design in peptide synthesis and medicinal chemistry.

Introduction and Compound Profile

This compound is a bifunctional building block crucial in modern chemical synthesis. It is frequently employed as a linker or scaffold in peptide synthesis and drug discovery, where the fluorenylmethyloxycarbonyl (Fmoc) group provides a stable, base-labile protecting group for the piperidine nitrogen, while the primary aminomethyl group serves as a key reactive handle.

Accurate solubility data is a critical, yet often overlooked, parameter that underpins the success of synthetic reactions and biological assays. Poor solubility can lead to inaccurate concentration measurements, failed reactions, and non-reproducible screening data.[1] This guide serves as a practical resource for characterizing this essential property.

Compound Specifications:

| Property | Value | Source(s) |

| Chemical Name | (9H-Fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride | [2] |

| CAS Number | 669713-55-7 | [2] |

| Molecular Formula | C₂₁H₂₅ClN₂O₂ | [2] |

| Molecular Weight | 372.89 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Storage | Store in a dry, sealed container, often at 0-8 °C | [2][3][4] |

Theoretical Considerations for Solubility

The solubility of Fmoc-Am-Pip-HCl is a product of its distinct structural motifs. Understanding these components allows for rational solvent selection.

-

The Fmoc Group: This large, aromatic, and nonpolar moiety dominates the molecule's character, rendering it sparingly soluble in aqueous solutions but highly soluble in many organic solvents.[5]

-

The Piperidine Ring: A saturated heterocycle, it contributes a moderate degree of polarity.

-

The Aminomethyl Group & Hydrochloride Salt: The primary amine is basic and, in this salt form, protonated (-CH₂NH₃⁺Cl⁻). This ionic character significantly enhances solubility in polar protic solvents, most notably water, compared to its free-base form. However, this effect often cannot fully counteract the hydrophobicity of the Fmoc group.

Logical Relationship of Molecular Structure to Solubility:

Caption: Shake-flask method workflow for solubility.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Fmoc-Am-Pip-HCl (solid powder).

-

Selected solvents (e.g., DMSO, Water, DMF) of high purity.

-

Calibrated analytical balance.

-

2.0 mL screw-cap vials or microcentrifuge tubes.

-

Thermostatically controlled shaker or rotator set to 25°C.

-

Centrifuge capable of handling vials.

-

Calibrated pipettes.

-

HPLC system with a UV detector (the Fmoc group has a strong chromophore ~265 nm).

-

-

Experimental Procedure:

-

Add Solid: Add an excess amount of solid Fmoc-Am-Pip-HCl to a pre-weighed vial. "Excess" is critical; a good starting point is ~5 mg. The goal is to have undissolved solid remaining at the end of the experiment. [6] 2. Add Solvent: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it on a shaker/rotator in a temperature-controlled environment (25°C). Allow the suspension to equilibrate for at least 24 hours. [7]This extended time is crucial to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved solid. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm PVDF), ensuring the filter material is compatible with the solvent.

-

Sample Collection: Carefully remove an aliquot of the clear supernatant. Be extremely cautious not to disturb the solid pellet.

-

Dilution: Perform a precise serial dilution of the supernatant into a suitable diluent (typically the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples by HPLC-UV. Determine the concentration of the compound by comparing the peak area to a pre-established calibration curve prepared from a known stock solution.

-

Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for all dilution factors. This value is the thermodynamic solubility.

-

-

Self-Validation and Controls:

-

Calibration Curve: A multi-point (5-7 points) calibration curve with an R² > 0.99 is required for accurate quantification.

-

Time to Equilibrium: To confirm equilibrium has been reached, you can measure solubility at multiple time points (e.g., 24h, 48h). The results should be consistent. [6] * pH Measurement: For aqueous and buffered solutions, measure the pH of the final suspension, as the dissolution of the compound can alter it. [6]

-

Practical Applications: Stock Solution Preparation

The primary use of solubility data is to guide the preparation of stock solutions for synthesis or biological screening. [8][9][10]

-

Primary Stock Solution: DMSO is a common solvent for preparing high-concentration stock solutions of nonpolar compounds due to its excellent solvating power. [11]For Fmoc-Am-Pip-HCl, a 10-100 mM stock in DMSO is a typical starting point.

-

Working Solutions:

-

For Organic Synthesis: If the reaction is performed in DMF, preparing the stock directly in DMF is ideal to avoid introducing a different solvent.

-

For Aqueous Assays: When diluting a DMSO stock into an aqueous buffer, it is critical to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. [12]Perform dilutions stepwise to prevent the compound from precipitating out of solution. [12] Protocol: Preparing a 10 mM Stock Solution in DMSO

-

-

Calculation:

-

Molecular Weight (MW) = 372.89 g/mol

-

Desired Concentration = 10 mM = 0.010 mol/L

-

Desired Volume = 1 mL = 0.001 L

-

Mass required = 0.010 mol/L * 0.001 L * 372.89 g/mol = 0.00373 g = 3.73 mg

-

-

Procedure:

-

Weigh out 3.73 mg of Fmoc-Am-Pip-HCl into a clean, dry vial. [8] 2. Add 1.0 mL of high-purity DMSO. [8] 3. Vortex the solution for 1-2 minutes until the solid is completely dissolved. [8]Gentle warming may be applied if necessary.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. [12]

-

Conclusion

While a definitive, universal solubility value for this compound remains uncatalogued, its molecular structure provides clear guidance for solvent selection. The large, nonpolar Fmoc group dictates a preference for polar aprotic organic solvents like DMF, NMP, and DMSO, while the hydrochloride salt offers a modest enhancement to aqueous solubility. For researchers requiring precise and reliable data, the thermodynamic shake-flask method detailed herein is the authoritative approach. By systematically applying this protocol, scientists can generate the high-quality solubility data needed to ensure the accuracy, reproducibility, and ultimate success of their research and development endeavors.

References

- Jubilant Ingrevia. (n.d.). 2-(Aminomethyl)piperidine Safety Data Sheet.

- Amerigo Scientific. (n.d.). 2-(Aminomethyl)piperidine (97%).

-

Kondo, A., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. Retrieved from [Link]

- MedChemExpress (MCE). (n.d.). Compound Handling Instructions.

-

U.S. Pharmacopeia. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Preparation of a Stock Solution.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Chem-Impex. (n.d.). (Fmoc-4-aminomethyl)piperidine hydrochloride. Retrieved from [Link]

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Islam, M. R., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- Royal Society of Chemistry. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids.

-

Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

- Domainex. (n.d.). Thermodynamic Solubility Assay.

-

ChemBK. (n.d.). Silver nitrate solution. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

- Chem-Impex. (n.d.). 2-(Aminomethyl)piperidine.

-

ResearchGate. (2020). How to prepare the stock solutions for Pharmaceuticals?. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

- Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?.

-

National Institutes of Health (NIH). (n.d.). Silver Nitrate | AgNO3 | CID 24470 - PubChem. Retrieved from [Link]

- Ataman Kimya. (n.d.). PIPERIDINE.

-

Chem-Impex. (n.d.). (Fmoc-4-aminomethyl)piperidine hydrochloride. Retrieved from [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. CAS 669713-55-7 | this compound - Synblock [synblock.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. phytotechlab.com [phytotechlab.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.cn [medchemexpress.cn]

The Strategic Discovery and Application of Fmoc-Protected Piperidine Derivatives: A Technical Guide for Researchers

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved therapeutics.[1] The strategic incorporation of this privileged heterocycle into novel drug candidates often necessitates precise control over its reactivity, a challenge elegantly addressed by N-protection with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This technical guide provides an in-depth exploration of the discovery and application of Fmoc-protected piperidine derivatives, offering a synthesis of field-proven insights and detailed experimental methodologies. We will delve into the rationale behind the selection of the Fmoc protecting group, provide step-by-step protocols for the synthesis and characterization of key building blocks, and present a comparative analysis of their application in contemporary drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile synthons to accelerate the design and synthesis of next-generation therapeutics.

The Rationale for Fmoc Protection of Piperidine Scaffolds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent motif in a vast array of pharmaceuticals, including treatments for cancer, central nervous system (CNS) disorders, and infectious diseases.[2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive scaffold for modulating biological activity.[1] However, the nucleophilic nature of the secondary amine within the piperidine ring necessitates a robust protection strategy during multi-step syntheses to prevent unwanted side reactions.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as a superior choice for this purpose due to several key advantages:

-

Base-Labile Removal: The Fmoc group is readily cleaved under mild basic conditions, most commonly with a solution of piperidine in N,N-dimethylformamide (DMF).[3] This orthogonality to acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, is fundamental to modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[3]

-

Stability: The Fmoc group is stable to a wide range of reagents and reaction conditions commonly employed in organic synthesis, including acidic conditions and many catalytic reactions.

-

Monitoring of Deprotection: The cleavage of the Fmoc group liberates dibenzofulvene (DBF), which forms a stable adduct with piperidine. This adduct has a characteristic UV absorbance around 301 nm, allowing for real-time, quantitative monitoring of the deprotection reaction.[4]

This unique combination of properties makes Fmoc-protected piperidine derivatives highly valuable and versatile building blocks in the synthesis of complex molecules, including peptides, peptidomimetics, and small molecule drug candidates.

Synthesis of Key Fmoc-Protected Piperidine Building Blocks

The successful application of Fmoc-protected piperidine derivatives in drug discovery begins with their efficient and scalable synthesis. Below are detailed protocols for the preparation of two widely used building blocks.

Synthesis of Fmoc-Isonipecotic Acid

Fmoc-isonipecotic acid (Fmoc-piperidine-4-carboxylic acid) is a valuable building block for introducing a conformationally constrained scaffold into peptide sequences and small molecules.[2]

Experimental Protocol:

-

Dissolution: Dissolve isonipecotic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate (2.5 equivalents).

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 equivalents) in acetone.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Work-up:

-

Remove the acetone under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2 with 1 M hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash chromatography on silica gel to obtain Fmoc-isonipecotic acid as a white solid.

Synthesis of 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid

This di-substituted piperidine derivative offers orthogonal protection, allowing for selective deprotection and further functionalization at either the piperidine nitrogen or the exocyclic amine.

Experimental Protocol:

-

Starting Material: Begin with 1-Boc-4-aminopiperidine-4-carboxylic acid.

-

Dissolution: Suspend the starting material (1 equivalent) in a mixture of 1,4-dioxane and water.

-

Basification: Add sodium carbonate (2.5 equivalents) to the suspension and stir until the starting material dissolves.

-

Fmoc Protection: Add a solution of Fmoc-Cl (1.1 equivalents) in 1,4-dioxane dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether.

-

Acidify the aqueous layer to pH 3-4 with citric acid.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

-

Purification: The crude product can be purified by crystallization or flash chromatography to yield the desired product.

Analytical Characterization: A Self-Validating System

Rigorous characterization of Fmoc-protected piperidine derivatives is essential to ensure their purity and structural integrity prior to their use in downstream applications. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for quality control.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of these derivatives.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Fmoc group (typically in the aromatic region, ~7.2-7.8 ppm), the piperidine ring protons (in the aliphatic region, ~1.5-3.5 ppm), and any other protecting groups (e.g., the t-butyl protons of a Boc group at ~1.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Fmoc group (~156 ppm), the aromatic carbons of the fluorenyl moiety (~120-144 ppm), and the carbons of the piperidine ring.

Example ¹H NMR Data for Fmoc-Isonipecotic Acid (in CDCl₃):

-

δ 7.77 (d, 2H, Ar-H)

-

δ 7.59 (d, 2H, Ar-H)

-

δ 7.40 (t, 2H, Ar-H)

-

δ 7.31 (t, 2H, Ar-H)

-

δ 4.45 (d, 2H, CH₂-O)

-

δ 4.24 (t, 1H, CH-N)

-

δ 3.90 (m, 2H, piperidine-H)

-

δ 3.05 (m, 2H, piperidine-H)

-

δ 2.50 (m, 1H, piperidine-H)

-

δ 1.95 (m, 2H, piperidine-H)

-

δ 1.65 (m, 2H, piperidine-H)

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a commonly used technique for these types of molecules. The observed mass should correspond to the calculated molecular weight of the Fmoc-protected piperidine derivative.

Applications in Drug Discovery: Case Studies

The true value of Fmoc-protected piperidine derivatives lies in their application as key building blocks in the synthesis of novel therapeutic agents.

Piperidine Derivatives as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The piperidine scaffold has been successfully incorporated into numerous kinase inhibitors. The use of Fmoc-protected piperidine building blocks allows for the systematic exploration of the chemical space around this core, enabling the optimization of potency and selectivity.

Comparative Analysis of Preclinical Piperidine Kinase Inhibitors

| Compound Class | Target Kinase(s) | Key Structural Features | Preclinical Activity Highlights | Reference |

| Benzoxazole Derivatives | VEGFR-2, c-Met | Piperidinyl-based benzoxazole | Potent dual inhibition with IC₅₀ values in the low micromolar range. Compound 11b showed strong, selective cytotoxicity against breast cancer cells. | [5] |

| Aryl Formyl Piperidines | MAGL | Reversible inhibitor | Compound 36 exhibited potent MAGL inhibition (IC₅₀ = 15 nM) and demonstrated antidepressant-like effects in vivo. | [6] |

Fmoc-Piperidine Scaffolds in CNS Drug Discovery

The physicochemical properties of the piperidine ring make it well-suited for CNS drug discovery, where blood-brain barrier penetration is a critical factor.[2] Fmoc-protected chiral piperidine derivatives are particularly valuable for the synthesis of enantiomerically pure CNS drug candidates, which often exhibit improved efficacy and reduced side effects.

Workflow for the Incorporation of an Fmoc-Piperidine Derivative in SPPS for a CNS-Targeted Peptide

Caption: Solid-phase synthesis workflow for a CNS-targeted peptide.

Future Perspectives

The discovery and development of novel Fmoc-protected piperidine derivatives will continue to be a vibrant area of research. The emergence of new synthetic methodologies, such as those for the creation of spirocyclic piperidines, will further expand the accessible chemical space for drug discovery.[4] These conformationally constrained scaffolds offer the potential for enhanced potency and selectivity. As our understanding of complex biological targets grows, so too will the demand for innovative and versatile building blocks like Fmoc-protected piperidine derivatives to fuel the engine of drug discovery.

References

-

Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent. ResearchGate. Available from: [Link].

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PubMed Central. Available from: [Link].

-

Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. Available from: [Link].

-

Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid. LSU Scholarly Repository. Available from: [Link].

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available from: [Link].

-

Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. MDPI. Available from: [Link].

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Available from: [Link].

-

Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. PubMed. Available from: [Link].

-

Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. PubMed. Available from: [Link].

-

1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available from: [Link].

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available from: [Link].

-

Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. PubMed Central. Available from: [Link].

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link].

-

Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI. Available from: [Link].

-

Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed. Available from: [Link].

-

Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. Available from: [Link].

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available from: [Link].

Sources

- 1. redalyc.org [redalyc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to the Strategic Use of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride in Advanced Peptide Synthesis

Abstract

The rational design of peptides with enhanced biological activity, metabolic stability, and receptor selectivity is a cornerstone of modern drug discovery. Achieving these properties often necessitates the introduction of conformational constraints into the peptide backbone to stabilize bioactive secondary structures, such as β-turns. The piperidine scaffold is a highly privileged structure in medicinal chemistry, known to impart rigidity and improve pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive analysis of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride, a specialized building block for incorporating a piperidinyl constraint via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the core principles of Fmoc-SPPS, elucidate the unique mechanistic considerations and strategic applications of this reagent, and provide detailed protocols for its successful implementation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for the synthesis of complex and potent peptidomimetics.

Foundational Principles: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. B. Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the purification process to simple filtration and washing steps.[3] The Fmoc (9-fluorenylmethoxycarbonyl) strategy is the most prevalent method for SPPS today, prized for its mild reaction conditions compared to the harsher acid treatments required in Boc-based synthesis.[4][]

The Fmoc-SPPS process is cyclical and consists of two primary steps:

-

Nα-Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is a temporary protecting group.[6] It is selectively removed under basic conditions, most commonly with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8] The mechanism proceeds via a β-elimination reaction, which is fast and efficient.[9]

-

Amino Acid Coupling: The newly liberated N-terminal amine is then coupled to the carboxyl group of the next incoming Fmoc-protected amino acid. This reaction does not proceed spontaneously; it requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating amide bond formation.[9] Common activators include carbodiimides (e.g., DIC) or, more frequently, uronium/aminium salts like HBTU, HATU, or HCTU, which minimize side reactions and ensure high coupling efficiency.[6][10]

This cycle is repeated for each amino acid in the sequence. Crucially, the side chains of reactive amino acids are protected with "permanent" protecting groups (e.g., tBu, Boc, Trt) that are stable to the basic conditions of Fmoc removal but are readily cleaved by acid (e.g., Trifluoroacetic Acid, TFA) during the final cleavage of the peptide from the resin.[11] This principle of orthogonality —the ability to remove one type of protecting group without affecting another—is fundamental to the success of the synthesis.[10]

Figure 1: The fundamental cycle of Fmoc-based Solid-Phase Peptide Synthesis.

The Role of this compound: Mechanistic Insights

This building block is designed to introduce a piperidine ring adjacent to the peptide backbone. Its structure consists of a primary amine (on the methyl group at position 2), which will form the new peptide bond, and a secondary amine (the piperidine nitrogen at position 1), which is protected by an Fmoc group.

The Core Mechanistic Consideration: A Deliberate Break in Orthogonality

A scientist's immediate observation should be that the protecting group on the piperidine nitrogen (Fmoc) is the same as the temporary Nα-protecting group used throughout the synthesis. This presents a critical departure from the standard principle of orthogonality.

When a peptide chain is elongated with this building block, the following occurs:

-

The primary aminomethyl group is coupled to the N-terminus of the growing peptide chain.

-

In the next cycle, when the Nα-Fmoc group of the newly added piperidine moiety is removed with piperidine/DMF to allow for the addition of the subsequent amino acid, the Fmoc group on the piperidine nitrogen will also be cleaved .

This simultaneous deprotection is not a flaw; it is a feature that enables advanced synthetic strategies beyond linear peptide assembly. It transforms the incorporated piperidine into a reactive branching point for on-resin modifications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

2-Aminomethyl-1-N-fmoc-piperidine hydrochloride as a building block

An In-depth Technical Guide to 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the use of non-canonical building blocks is paramount for developing novel therapeutics with enhanced potency, stability, and target specificity. This compound is a specialized chemical scaffold designed for just this purpose. It serves as a versatile building block for introducing a conformationally restricted piperidine moiety into peptides and other small molecules.

The strategic incorporation of this building block offers several distinct advantages. The rigid piperidine ring restricts the conformational freedom of a peptide backbone, which can pre-organize the molecule into a bioactive conformation, potentially leading to a significant increase in binding affinity and selectivity for its biological target.[1] Furthermore, the piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] This guide provides a comprehensive overview of the physicochemical properties of this compound, the core principles of its application in solid-phase synthesis, detailed experimental protocols for its use, and methods for its analytical characterization.

Physicochemical Properties

This compound is a bifunctional molecule. The piperidine ring nitrogen is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a standard protecting group in peptide synthesis. The primary amine on the exocyclic methyl group is available for nucleophilic attack and is supplied as a hydrochloride salt to improve stability and handling.

| Property | Value | Source |

| CAS Number | 669713-55-7 | [3] |

| Molecular Formula | C₂₁H₂₄N₂O₂ · HCl | [3] |

| Molecular Weight | 372.89 g/mol | [3] |

| Synonyms | (9H-Fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride | [3] |

| Storage | Store in a dry, sealed place | [3] |

Core Principles of Application in Solid-Phase Peptide Synthesis (SPPS)

This building block is primarily utilized within the framework of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While it is not a standard amino acid, it is typically used to modify the N-terminus of a peptide chain, capping it with the Fmoc-protected piperidine structure. This modification introduces a rigid, cyclic constraint at a critical position for molecular recognition.

The Fmoc Protecting Group: Mechanism of Deprotection

The Fmoc group is a base-labile protecting group. Its removal is a crucial step in SPPS, enabling the sequential addition of amino acids.[4] The process occurs via a two-step E1cB elimination mechanism when treated with a secondary amine base, most commonly piperidine.[4][5]

-

A base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring system.

-

This generates a carbanion intermediate, which is unstable and undergoes β-elimination.

-

The elimination releases the free amine of the peptide and the highly reactive dibenzofulvene (DBF) intermediate.

-

The secondary amine base efficiently traps the DBF to form a stable adduct, driving the reaction to completion.[4]

Caption: Mechanism of Fmoc group removal by piperidine.

Experimental Protocols: N-Terminal Incorporation into a Peptide Chain

The following protocols detail the manual solid-phase synthesis workflow for capping a resin-bound peptide with this compound. This procedure assumes the target peptide has already been assembled on a suitable resin (e.g., Rink Amide) and the final N-terminal amino acid has just been deprotected.

Caption: Workflow for N-terminal modification.

Protocol 1: Final Fmoc Deprotection of the Resin-Bound Peptide

This protocol exposes the N-terminal amine of the peptide chain, preparing it for the final coupling step.

-

Resin Swelling: Swell the peptide-bound resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Drain: Drain the DMF from the vessel.

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 3 minutes, then drain.[1]

-

Second Deprotection: Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[1]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove all residual piperidine and the dibenzofulvene adduct.

-

Validation: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine.[1]

Protocol 2: Coupling of this compound

This is the core protocol for attaching the building block to the N-terminus of the peptide.

Materials:

-

Resin-bound peptide with a free N-terminus (from Protocol 1).

-

This compound.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

N,N-Diisopropylethylamine (DIPEA).

-

Anhydrous DMF.

Procedure:

-

Prepare Amine Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF. Add DIPEA (6 equivalents) to neutralize the hydrochloride salt and provide the basic conditions for coupling. Vortex briefly.

-

Prepare Activation Solution: In another vial, dissolve HATU (2.9 equivalents) in DMF.

-

Activation & Coupling: Add the HATU solution to the peptide-resin in the reaction vessel. Immediately add the prepared amine/DIPEA solution to the vessel.

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction by performing a Kaiser test on a small sample of beads. The reaction is complete when the test is negative (colorless beads), indicating the full consumption of the peptide's free amine.

-

Final Wash: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (5 times) and DCM (5 times). Dry the resin under a vacuum.

| Parameter | Recommended Value | Rationale |

| Building Block | 3.0 eq | Ensures the reaction is driven to completion. |

| Coupling Reagent (HATU) | 2.9 eq | High-efficiency coupling agent, minimizes racemization. |

| Base (DIPEA) | 6.0 eq | Neutralizes the HCl salt and facilitates the coupling reaction. |

| Reaction Time | 1 - 2 hours | Typically sufficient for complete coupling. |

| Solvent | Anhydrous DMF | Standard polar aprotic solvent for SPPS. |

Protocol 3: Cleavage from Resin and Purification

This final step liberates the modified peptide into solution.

-

Prepare Cleavage Cocktail: Prepare a standard cleavage cocktail, such as TFA/TIS/H₂O (95:2.5:2.5). Note: The specific cocktail may vary depending on the amino acids present in the peptide sequence.

-

Cleavage: Add the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.

-

Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Purification: Dry the crude peptide pellet. Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

Confirmation of the successful incorporation of the piperidine building block is essential and is typically achieved through a combination of HPLC and mass spectrometry.

-

RP-HPLC: The modified peptide will have a significantly different retention time compared to the unmodified precursor peptide due to the addition of the large, hydrophobic Fmoc-piperidine group. A single, sharp peak in the chromatogram is indicative of high purity.

-

Mass Spectrometry (MS): This is the definitive analytical technique. The observed molecular weight of the purified product should match the calculated theoretical mass. The mass increase from the unmodified peptide corresponds to the addition of the C₂₁H₂₂N₂O₂ moiety (the free base form of the building block) minus the mass of one water molecule (H₂O) from the amide bond formation.

-

Expected Mass = [Mass of Unmodified Peptide] + 336.42 (Mass of C₂₁H₂₄N₂O₂) - 18.02 (Mass of H₂O)

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for the Fmoc-protected hydrochloride salt may not be readily available, precautions should be based on the parent compound, 2-(Aminomethyl)piperidine, and general laboratory safety standards.

-

Hazards: The unprotected parent compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[6]

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[6]

-

Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong acids.[6]

Conclusion

This compound is a powerful and specialized building block for chemists and drug developers. Its ability to introduce a rigid, piperidine-based conformational constraint makes it an invaluable tool for designing novel peptidomimetics with improved pharmacological profiles. By following the robust protocols for N-terminal modification outlined in this guide, researchers can reliably incorporate this scaffold into their synthetic targets, paving the way for the discovery of next-generation therapeutics.

References

-

Bednarek, M. A., & Bodanszky, M. (2011). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 16(5), 4036-4054. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link] (Note: While the provided link is for a different paper, the content within the search result describes standard SPPS protocols similar to those found in lab manuals.)

-

Scialdone, M. A., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7191-7200. [Link]

-

Aimoto, S., et al. (2022). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society, 144(1), 325-335. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 669713-55-7 | this compound - Synblock [synblock.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jubilantingrevia.com [jubilantingrevia.com]

Spectroscopic data for 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride

Foreword: From Structure to Spectrum

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've seen firsthand how a molecule's true potential is unlocked not just by its synthesis, but by its rigorous characterization. A well-defined structure, confirmed by orthogonal analytical techniques, is the bedrock of reproducible science and successful drug discovery campaigns. This guide is dedicated to one such molecule: this compound (CAS 669713-55-7).[1][2][3]

This compound is a valuable building block, combining the conformational rigidity of a piperidine scaffold with a primary amine, temporarily masked as a hydrochloride salt, and a stable Fmoc-protected secondary amine within the ring.[4] Its utility in peptide synthesis and medicinal chemistry is significant, but its effective use is predicated on a clear understanding of its structural and spectroscopic properties.

This document is not a simple listing of data. Instead, it is a technical dissertation designed to provide you with the rationale behind the data. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the expected spectral features. The protocols described herein are designed as self-validating systems, ensuring that you can confidently reproduce and verify these analytical assessments in your own laboratories.

Let us begin our exploration of this molecule, moving from its chemical structure to the nuanced language of its spectra.

Molecular Identity and Physicochemical Properties

Before we immerse ourselves in the spectroscopic data, let's establish the fundamental properties of our subject molecule. A clear understanding of its structure is paramount to interpreting its spectral output.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 669713-55-7 | [1][2][3] |

| Molecular Formula | C₂₁H₂₄N₂O₂ · HCl | [1][5] |

| Molecular Weight | 372.89 g/mol | [1] |

| Synonyms | (9H-Fluoren-9-YL)methyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride | [1] |

| 1-Fmoc-2-aminomethylpiperidine hydrochloride | [1] |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule with multiple stereocenters and complex ring conformations like ours, both ¹H and ¹³C NMR provide critical connectivity and spatial information.

Expertise & Experience: Predicted ¹H and ¹³C NMR Spectral Features

The predicted NMR data is based on the analysis of structurally similar fragments and compounds, such as piperidine itself[6], and related Fmoc-protected structures. The hydrochloride form of the primary amine will significantly influence the chemical shifts of adjacent protons.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

-

Fmoc Group Protons (Ar-H): Expect a series of multiplets between δ 7.30-7.90 ppm , integrating to 8H . The aromatic protons of the fluorenyl group will exhibit complex splitting patterns due to their distinct chemical environments.

-

Amine Protons (-NH₃⁺): A broad singlet is anticipated around δ 8.0-8.5 ppm , integrating to 3H . The breadth is due to quadrupolar broadening from the nitrogen atom and exchange with any residual water. Its downfield shift is characteristic of an ammonium salt.

-

Fmoc Methylene and Methine Protons (-O-CH₂-CH-): These will appear as a set of multiplets between δ 4.20-4.50 ppm , integrating to 3H . The complexity arises from the carbamate linkage and the chiral center at the fluorenyl C9 position.

-

Piperidine Ring Protons: This is the most complex region. The piperidine ring is not planar and will exist in a chair conformation. The protons are diastereotopic, leading to complex multiplets.

-

-N-CH- (C2-H): A multiplet around δ 4.0-4.2 ppm (1H) .

-

-CH₂-NH₃⁺ (C7-H): Multiplets expected around δ 2.9-3.2 ppm (2H) , shifted downfield due to the adjacent ammonium group.

-

Ring Methylene Protons (-CH₂-): A series of broad and overlapping multiplets between δ 1.20-1.90 ppm and δ 2.8-3.5 ppm , integrating to the remaining 8H of the piperidine ring.

-

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

-

Fmoc Carbamate Carbonyl (-O-C=O-N-): A singlet around δ 154-156 ppm .

-

Fmoc Aromatic Carbons: Multiple signals in the δ 120-145 ppm region. The quaternary carbons will be of lower intensity.

-

Fmoc Methylene Carbon (-O-CH₂-): A signal around δ 66-68 ppm .

-

Piperidine Ring Carbons: Signals will appear in the aliphatic region.

-

-N-CH- (C2): Around δ 50-55 ppm .

-

-CH₂-NH₃⁺ (C7): Around δ 40-45 ppm .

-

Other ring carbons: δ 20-40 ppm .

-

-

Fmoc Methine Carbon (-CH-): A signal around δ 47 ppm .

Table 2: Summary of Predicted NMR Data

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Fmoc Aromatic | 7.30 - 7.90 (m, 8H) | 120 - 145 |

| Ammonium (-NH₃⁺) | 8.0 - 8.5 (br s, 3H) | - |

| Fmoc -O-CH₂-CH- | 4.20 - 4.50 (m, 3H) | ~47 (CH), ~67 (CH₂) |

| Piperidine C2-H | 4.0 - 4.2 (m, 1H) | 50 - 55 |

| Aminomethyl (-CH₂-NH₃⁺) | 2.9 - 3.2 (m, 2H) | 40 - 45 |

| Piperidine Ring CH₂ | 1.2-1.9 & 2.8-3.5 (m, 8H) | 20 - 40 |

| Carbamate C=O | - | 154 - 156 |

Trustworthiness: A Self-Validating NMR Protocol

To ensure data integrity, the following protocol includes steps for sample preparation and instrument setup that are standard in the field.[7]

Caption: Workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The vibrational frequencies of bonds act as fingerprints, confirming the presence of key structural motifs like carbonyls, amines, and aromatic rings.

Expertise & Experience: Predicted IR Spectral Features

The IR spectrum will be dominated by absorptions from the Fmoc group's carbamate and aromatic rings, as well as the vibrations of the ammonium and alkyl groups. The predictions are based on established correlation tables and data from similar structures.[8][9]

-

N-H Stretching (Ammonium): A very broad and strong band from 2800-3200 cm⁻¹ . This is characteristic of the N-H stretches in a primary ammonium salt (R-NH₃⁺).

-

C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretches will appear as sharp peaks just above 3000 cm⁻¹ . Aliphatic C-H stretches from the piperidine and Fmoc methylene groups will be observed as strong absorptions in the 2850-2960 cm⁻¹ range.

-

C=O Stretching (Carbamate): A strong, sharp absorption band is expected between 1680-1700 cm⁻¹ . This is a key diagnostic peak for the Fmoc protecting group's carbonyl.

-

N-H Bending (Ammonium): A medium to strong absorption around 1500-1600 cm⁻¹ is characteristic of the scissoring vibration of the -NH₃⁺ group.

-

C=C Stretching (Aromatic): Several medium to weak bands will be present in the 1450-1600 cm⁻¹ region, corresponding to the fluorenyl ring.

-

C-O Stretching (Carbamate): A strong band in the 1200-1250 cm⁻¹ region is expected for the C-O bond of the carbamate.

Table 3: Summary of Predicted IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 2800 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | > 3000 | Medium, Sharp |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Carbamate) | 1680 - 1700 | Strong, Sharp |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-O Stretch (Carbamate) | 1200 - 1250 | Strong |

Trustworthiness: A Self-Validating IR Protocol

The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and reproducibility, requiring minimal sample preparation.

Caption: Predicted key fragmentation pathways in ESI-MS.

Table 4: Summary of Predicted Mass Spectrometry Data (ESI+)

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₂₁H₂₅N₂O₂]⁺ | ~337.19 | Protonated molecular ion (free base) |

| [M+H - C₁₃H₈]⁺ | [C₈H₁₃N₂O₂]⁺ | ~173.10 | Loss of dibenzofulvene |

| [M+H - CH₄N]⁺ | [C₂₀H₂₀NO₂]⁺ | ~306.15 | Loss of aminomethyl radical + H |

Trustworthiness: A Self-Validating MS Protocol

This protocol ensures accurate mass determination through the use of a high-resolution mass spectrometer and appropriate calibration.

Caption: Workflow for ESI-MS analysis.

Conclusion

The spectroscopic data presented in this guide, while predictive, is grounded in the fundamental principles of chemical analysis and supported by data from structurally related compounds. The combination of NMR, IR, and MS provides a comprehensive and orthogonal characterization of this compound. NMR elucidates the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides insight into the molecule's stability.

By following the detailed protocols and understanding the rationale behind the spectral features, you, the researcher, are empowered to confidently verify the identity and purity of this important chemical building block. This rigorous analytical approach is not merely a quality control step; it is an essential component of robust and reproducible scientific discovery.

References

-

Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. Available at: [Link]

-

ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available at: [Link]

-

Gude, M., Ryf, J., & White, P. (2002). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Research, 60(5), 297-303. Available at: [Link]

-

ChemBK. (n.d.). 2-Aminomethyl-1-Fmoc-piperidine hydrochloride. Retrieved January 21, 2026, from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

MDPI. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Available at: [Link]

-

ChemWhat. (n.d.). This compound CAS#: 669713-55-7. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). (9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride. Retrieved January 21, 2026, from [Link]

-

ACS Publications. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Available at: [Link]

-

NIST. (n.d.). Piperidine. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 9H-fluoren-9-ylmethyl Piperazine-1-carboxylate. Retrieved January 21, 2026, from [Link]

-

Aapptec. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. Retrieved January 21, 2026, from [Link]

Sources

- 1. CAS 669713-55-7 | this compound - Synblock [synblock.com]

- 2. 669713-55-7 | this compound | Tetrahedron [thsci.com]

- 3. This compound | 669713-55-7 [chemicalbook.com]

- 4. (9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride | C21H25ClN2O2 | CID 2756494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Piperidine [webbook.nist.gov]

Methodological & Application

Application Note: Incorporation of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride in Solid-Phase Peptide Synthesis

Introduction: Rationale for Piperidine Scaffolds in Peptide Chemistry

The incorporation of non-canonical amino acids and structural motifs is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational rigidity. 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride is a bifunctional building block of significant interest in this field.[1] Its rigid piperidine scaffold, when integrated into a peptide backbone, introduces a significant conformational constraint.[1] This pre-organization can stabilize desired secondary structures, such as β-turns, which are often crucial for molecular recognition and potent biological activity.[1] The strategic use of this building block can lead to synthetic peptides with enhanced receptor affinity, greater selectivity, and improved resistance to enzymatic degradation, making it a valuable tool in drug discovery.[1][2]

This guide provides a comprehensive framework for the efficient and reliable incorporation of this compound into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Reagent Profile and Handling

Prior to use, it is critical to understand the properties and safety requirements of the reagent.

| Property | Value | Source |

| Chemical Name | (9H-Fluoren-9-YL)methyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride | [3] |

| Synonyms | 1-Fmoc-2-aminomethylpiperidine hydrochloride | [3] |

| CAS Number | 669713-55-7 | [3] |

| Molecular Formula | C₂₁H₂₄N₂O₂ · HCl | [3] |

| Molecular Weight | 372.89 g/mol | [3][4] |

| Storage | Store in a dry, sealed container in a cool, well-ventilated place. | [3][5] |

Safety & Handling:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[6][7] Handle the compound in a well-ventilated area or a chemical fume hood.[6][7]

-